molecular formula C11H12N2O B4489299 2-Propylpyrido[1,2-a]pyrimidin-4-one

2-Propylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4489299
M. Wt: 188.23 g/mol
InChI Key: KJOCQWLVPVBPGJ-UHFFFAOYSA-N
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Description

2-Propylpyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing bicyclic heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylpyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method uses 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials and is carried out at 130°C in DMF . Another method involves the interaction of butyroyl chloride with 2-aminonicotinic acid in pyridine to yield 2-propyl-4H-pyrido[2,3-d][1,3]oxazin-4-one .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The CuI-catalyzed method mentioned above is particularly suitable for industrial production due to its broad substrate scope, good functional group tolerance, and gram-scale preparation capabilities .

Chemical Reactions Analysis

Types of Reactions

2-Propylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogen sources. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific catalysts .

Major Products

Major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

2-Propylpyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-propylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-5-9-8-11(14)13-7-4-3-6-10(13)12-9/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCQWLVPVBPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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